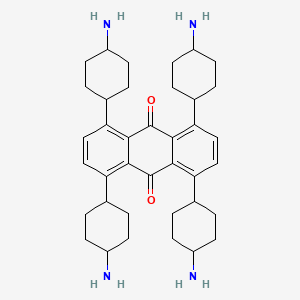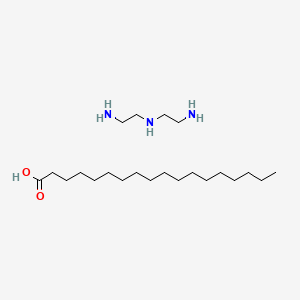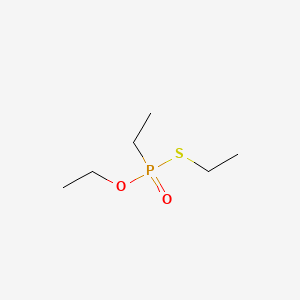
5'-O-Octanoyl AZT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-Octanoyl AZT is a derivative of azidothymidine (AZT), a nucleoside analog reverse-transcriptase inhibitor primarily used in the treatment of HIV/AIDS. The addition of an octanoyl group to the 5’ position of AZT enhances its lipophilicity, potentially improving its pharmacokinetic properties and ability to penetrate cellular membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-Octanoyl AZT typically involves the esterification of AZT with octanoyl chloride. This reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or chloroform
Temperature: Room temperature to 40°C
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of 5’-O-Octanoyl AZT follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and mixing controls
Purification: Techniques such as recrystallization, chromatography, and distillation to ensure high purity of the final product
Quality Control: Rigorous testing for impurities and consistency in product quality
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-Octanoyl AZT undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, reverting to AZT and octanoic acid.
Oxidation and Reduction: While the compound itself is relatively stable, the azido group in AZT can undergo reduction to form amines.
Substitution: The octanoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) or other reducing agents
Substitution: Acyl chlorides or anhydrides in the presence of a base
Major Products:
Hydrolysis: AZT and octanoic acid
Reduction: Amino derivatives of AZT
Substitution: Various acylated derivatives of AZT
Applications De Recherche Scientifique
5’-O-Octanoyl AZT has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its enhanced cellular uptake and potential to overcome drug resistance in HIV treatment.
Medicine: Explored for its improved pharmacokinetic properties, potentially leading to better therapeutic outcomes.
Industry: Utilized in the development of new drug formulations and delivery systems
Mécanisme D'action
The mechanism of action of 5’-O-Octanoyl AZT is similar to that of AZT. It inhibits the activity of HIV-1 reverse transcriptase by acting as a chain terminator during DNA synthesis. The octanoyl group enhances its ability to penetrate cellular membranes, potentially increasing its efficacy. Once inside the cell, it is converted to its active triphosphate form, which competes with natural nucleotides for incorporation into the viral DNA, leading to chain termination and inhibition of viral replication .
Comparaison Avec Des Composés Similaires
AZT (Azidothymidine): The parent compound, used widely in HIV treatment.
5’-O-Myristoyl AZT: Another esterified derivative with a longer acyl chain, potentially offering different pharmacokinetic properties.
5’-O-Palmitoyl AZT: Similar to 5’-O-Octanoyl AZT but with an even longer acyl chain, affecting its solubility and cellular uptake.
Uniqueness: 5’-O-Octanoyl AZT is unique due to its balance between lipophilicity and molecular size, which may offer optimal pharmacokinetic properties compared to other derivatives. Its specific esterification at the 5’ position enhances its ability to penetrate cellular membranes while maintaining the antiviral activity of the parent compound .
Propriétés
Numéro CAS |
106060-77-9 |
|---|---|
Formule moléculaire |
C18H27N5O5 |
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C18H27N5O5/c1-3-4-5-6-7-8-16(24)27-11-14-13(21-22-19)9-15(28-14)23-10-12(2)17(25)20-18(23)26/h10,13-15H,3-9,11H2,1-2H3,(H,20,25,26)/t13-,14+,15+/m0/s1 |
Clé InChI |
BZEPXKPTNQMXFG-RRFJBIMHSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
SMILES canonique |
CCCCCCCC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


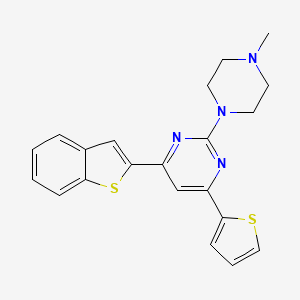
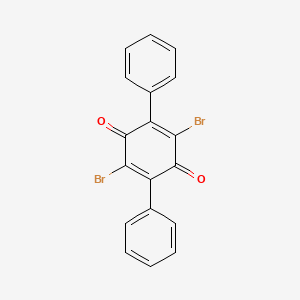
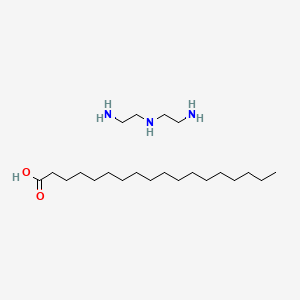
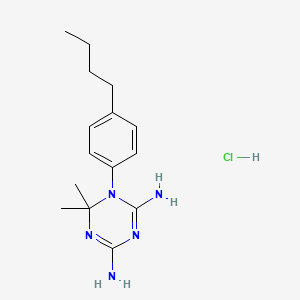
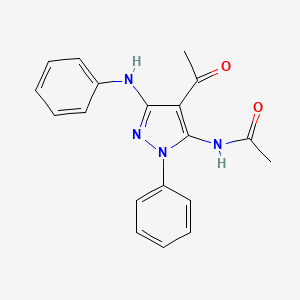
![[3-[(4-Methylphenyl)sulfonyloxymethyl]oxetan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12800491.png)
![4-{[(2,4-Diaminopteridin-6-yl)methyl]amino}benzamide](/img/structure/B12800492.png)


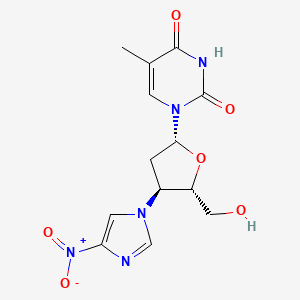
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
